2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an organic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 6-positions and a thiol (-SH) group at the 1-position. Its molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. The compound appears as a colorless to pale yellow liquid or solid at room temperature and possesses a characteristic pungent odor. The presence of methyl groups introduces steric hindrance, which influences its reactivity and coordination behavior in
2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is a thiol compound with the chemical formula C₈H₉S. While not extensively studied itself, it has been used as a precursor in the synthesis of other compounds of interest in scientific research. One example is the lead(II) complex (2,6-Me₂C₆H₃S)₂Pb, which was synthesized by reacting 2,6-dimethylbenzenethiol with lead(II) acetate [].
The compound readily reacts with transition metal ions to form thiolate complexes. For example, it can form trigonal-bipyramidal complexes with rhenium, which highlights its coordination chemistry . Additionally, it has been shown to undergo sp³ C-H bond activation reactions in the presence of certain transition metal complexes, facilitating bond cleavage through a concerted mechanism.
While specific biological activity data for 2,6-dimethylbenzenethiol is limited, compounds containing thiol groups are often studied for their potential biological roles. Thiols can participate in redox reactions and may act as antioxidants. The unique structure of 2,6-dimethylbenzenethiol may influence its interactions with biological molecules, although further research is necessary to elucidate its specific biological effects.
Several methods exist for synthesizing 2,6-dimethylbenzenethiol:
These methods vary in complexity and yield depending on the specific conditions employed .
2,6-Dimethylbenzenethiol has several applications:
Interaction studies involving 2,6-dimethylbenzenethiol typically focus on its coordination with transition metals. For instance, studies have demonstrated its ability to form stable complexes with rhenium and ruthenium, which are significant for catalytic applications . The unique steric hindrance introduced by the methyl groups may influence the geometry and stability of these complexes.
Several compounds share structural similarities with 2,6-dimethylbenzenethiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzenethiol | Benzene ring + single thiol group | Simple structure; lacks steric hindrance |
3-Methylbenzenethiol | Methyl group at the 3-position | Less steric hindrance compared to 2,6-dimethyl variant |
4-Methylbenzenethiol | Methyl group at the 4-position | Different reactivity due to para substitution |
Thiophenol | Benzene ring replaced by thiophene | Contains sulfur in the ring; different properties |
The unique positioning of the methyl groups in 2,6-dimethylbenzenethiol contributes to its distinct reactivity and coordination chemistry compared to these similar compounds .
Irritant